TAS-115 甲磺酸盐
概述
描述
TAS-115 mesylate is a novel oral multi-receptor tyrosine kinase inhibitor. It targets several kinases, including MET, vascular endothelial growth factor receptor, colony stimulating factor 1 receptor, and platelet-derived growth factor receptor. This compound has been developed to improve the continuity of drug administration with a relatively short half-life and is primarily investigated for its potential in treating advanced solid tumors .
科学研究应用
TAS-115 mesylate has several scientific research applications, particularly in the fields of oncology and immunology. It has shown promising antitumor activity in preclinical and clinical studies, especially against tumors harboring MET abnormalities, osteosarcoma, and bone metastatic tumors . The compound also modulates the tumor immune microenvironment, promoting antitumor immunity and enhancing the efficacy of anti-PD-1 antibody therapy . Additionally, TAS-115 mesylate is used in research to investigate the mechanisms of kinase inhibition and the development of targeted cancer therapies .
作用机制
TAS-115 mesylate exerts its effects by inhibiting the autophosphorylation of several key kinases, including MET, vascular endothelial growth factor receptor, colony stimulating factor 1 receptor, and platelet-derived growth factor receptor . This inhibition disrupts the signaling pathways involved in tumor growth, angiogenesis, and immune modulation. The compound’s molecular targets and pathways include the MET signaling pathway, which is crucial for cell proliferation and survival, and the vascular endothelial growth factor receptor pathway, which is essential for angiogenesis .
安全和危害
未来方向
TAS-115 mesylate has shown promising results in clinical trials. The safety and tolerability of TAS-115 and long-term disease stability for patients with unresectable or recurrent osteosarcoma were confirmed in a study, suggesting that TAS-115 is a promising novel therapy for advanced osteosarcoma patients .
生化分析
Biochemical Properties
TAS-115 mesylate interacts with various enzymes and proteins, including VEGFR and c-Met/HGFR . It inhibits these kinases, with IC50s of 30 and 32 nM for rVEGFR2 and rMET, respectively .
Cellular Effects
TAS-115 mesylate has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting VEGFR and c-Met/HGFR, which are involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
TAS-115 mesylate exerts its effects at the molecular level through binding interactions with VEGFR and c-Met/HGFR . It inhibits these kinases, leading to changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, TAS-115 mesylate has shown to suppress the progression of MET-inactivated tumor by blocking angiogenesis without toxicity when given every day for 6 weeks .
Dosage Effects in Animal Models
The effects of TAS-115 mesylate vary with different dosages in animal models
Metabolic Pathways
TAS-115 mesylate is involved in the VEGFR and c-Met/HGFR metabolic pathways . It interacts with these enzymes, leading to changes in metabolic flux or metabolite levels.
准备方法
The synthetic routes and reaction conditions for TAS-115 mesylate are not extensively detailed in publicly available literature. it is known that the compound is prepared through a series of organic synthesis steps involving the formation of the mesylate salt to enhance its solubility and bioavailability . Industrial production methods would likely involve large-scale organic synthesis techniques, purification processes, and stringent quality control measures to ensure the compound’s efficacy and safety.
化学反应分析
TAS-115 mesylate undergoes various chemical reactions, primarily involving its interaction with target kinases. The compound inhibits the autophosphorylation of MET, vascular endothelial growth factor receptor, colony stimulating factor 1 receptor, and platelet-derived growth factor receptor in an adenosine triphosphate-competitive manner . Common reagents and conditions used in these reactions include kinase assays and cell-based assays to evaluate the compound’s inhibitory effects. The major products formed from these reactions are the phosphorylated forms of the target kinases, which are inhibited by TAS-115 mesylate .
相似化合物的比较
TAS-115 mesylate is similar to other multi-receptor tyrosine kinase inhibitors, such as cabozantinib. Both compounds inhibit the tyrosine kinase activity of MET and vascular endothelial growth factor receptor. TAS-115 mesylate also inhibits colony stimulating factor 1 receptor and platelet-derived growth factor receptor, which are not targeted by cabozantinib . This broader spectrum of inhibition makes TAS-115 mesylate unique and potentially more effective in certain cancer types. Other similar compounds include lenvatinib and pembrolizumab, which are used in combination therapies for cancer treatment .
属性
IUPAC Name |
4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O4S.CH4O3S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16;1-5(2,3)4/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYQWFCUOAVQAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1688673-09-7 | |
Record name | Pamufetinib mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1688673097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PAMUFETINIB MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP38X74SWD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。